molecular formula C20H22N2O2 B2660623 N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide CAS No. 896363-00-1

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide

Cat. No. B2660623
CAS RN: 896363-00-1
M. Wt: 322.408
InChI Key: PMUFUCUNNHLLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and has been used as a cognitive enhancer and neuroprotective agent. Phenylpiracetam is known for its ability to improve memory, learning, and concentration.

Mechanism of Action

The exact mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam is not fully understood. However, it is believed to work by increasing the activity of neurotransmitters in the brain, such as acetylcholine and dopamine. It also enhances the function of AMPA receptors, which are important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects
N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam has been shown to have a number of biochemical and physiological effects. It increases the activity of acetylcholine and dopamine in the brain, which are important for cognitive function. It also enhances the function of AMPA receptors, which are important for synaptic plasticity and memory formation. N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam has been shown to increase physical endurance and reduce the effects of stress on the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the effects of cognitive enhancers on the brain. However, one limitation of using N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam in lab experiments is its potential for side effects. It has been shown to cause anxiety and insomnia in some individuals, which could affect the results of experiments.

Future Directions

For research include studying its potential for treating cognitive decline in elderly individuals and cognitive deficits in individuals with neurological disorders.

Synthesis Methods

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam is synthesized from Piracetam, which is the parent compound of the racetam family. The synthesis method involves the reaction of Piracetam with phenylacetyl chloride in the presence of triethylamine. The resulting compound is then purified by recrystallization. The yield of the synthesis process is approximately 60-70%.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and concentration in both animal and human studies. In a study conducted on rats, N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam was found to increase the activity of acetylcholine in the hippocampus, which is a region of the brain that is important for memory and learning. In another study, N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamidetam was found to improve cognitive function in patients with traumatic brain injury.

properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(13-7-10-16-8-3-1-4-9-16)21-17-14-20(24)22(15-17)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUFUCUNNHLLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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